molecular formula C14H10F2O2 B7998071 2-((2,4-Difluorophenoxy)methyl)benzaldehyde

2-((2,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7998071
M. Wt: 248.22 g/mol
InChI Key: HQLXRCDDVRVGMT-UHFFFAOYSA-N
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Description

2-((2,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of 234.20 g/mol . Structurally, it consists of a benzaldehyde core substituted with a (2,4-difluorophenoxy)methyl group at the ortho position. The fluorine atoms on the phenoxy ring confer electron-withdrawing effects, enhancing the aldehyde's electrophilicity and influencing its reactivity in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals, where its fluorinated structure improves metabolic stability and bioavailability .

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-6-14(13(16)7-12)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLXRCDDVRVGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,4-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 2-((2,4-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 2-((2,4-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorophenoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzaldehyde Derivatives

2,4-Difluorobenzaldehyde (C₇H₄F₂O)
  • Key Differences: Lacks the phenoxymethyl group, resulting in a simpler structure.
  • Properties : The direct attachment of fluorine atoms to the benzaldehyde ring increases lipophilicity but reduces steric bulk compared to the target compound. It is used in synthesizing antifungal agents and liquid crystals .
  • Reactivity : Higher electrophilicity due to fewer steric hindrances, making it more reactive in nucleophilic additions .
2-(Trifluoromethyl)benzaldehyde (C₈H₅F₃O)
  • Key Differences: Substituted with a -CF₃ group instead of a difluorophenoxymethyl chain.
  • Properties : The strong electron-withdrawing -CF₃ group significantly lowers the aldehyde's pKa, enhancing its stability under acidic conditions. Applications include corrosion inhibitors and polymer precursors .
2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO)
  • Key Differences : Combines chlorine and fluorine substituents, creating a mixed halogenated profile.
  • Properties : Chlorine increases molecular weight and polarizability, affecting solubility. Used in pesticide synthesis due to its bioactivity .

Alkyl- and Aryl-Substituted Benzaldehydes

3,4-Dimethylbenzaldehyde (C₉H₁₀O)
  • Key Differences : Methyl groups at the 3- and 4-positions are electron-donating, contrasting with fluorine's electron-withdrawing nature.
  • Properties: Increased steric hindrance reduces reactivity in nucleophilic additions.
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
  • Key Differences : A bromomethyl substituent introduces bromine's high atomic radius and reactivity.
  • Properties: The bromine atom facilitates nucleophilic substitution reactions.

Ether-Linked Dialdehydes

4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde (C₁₈H₁₈O₅)
  • Key Differences : Contains two benzaldehyde units connected via flexible ether chains.
  • Properties : The extended structure enables macrocycle formation via condensation with polyamines. Applications include supramolecular chemistry and metal-organic frameworks .

Comparative Analysis Table

Compound Molecular Formula Substituents Key Properties/Applications Reference
2-((2,4-Difluorophenoxy)methyl)benzaldehyde C₁₃H₈F₂O₂ (2,4-Difluorophenoxy)methyl Pharmaceutical intermediate
2,4-Difluorobenzaldehyde C₇H₄F₂O 2,4-Difluoro Antifungal agent precursor
2-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 2-CF₃ Polymer/corrosion inhibitor
4-(Bromomethyl)benzaldehyde C₈H₇BrO 4-Bromomethyl Reactive intermediate (limited safety data)
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde C₁₈H₁₈O₅ Ether-linked dialdehyde Macrocycle synthesis

Biological Activity

Introduction

2-((2,4-Difluorophenoxy)methyl)benzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzaldehyde moiety with a difluorophenoxy group attached via a methylene bridge. Its molecular formula is C13H10F2OC_{13}H_{10}F_2O, indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms. The unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This mechanism is crucial in inhibiting enzymes involved in cancer progression.
  • Cell Membrane Interaction : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death through mechanisms such as intracellular coagulation of bacterial cytosol .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, benzaldehyde derivatives have been found to reduce the minimum inhibitory concentration (MIC) of antibiotics against various bacterial strains. This suggests that this compound may also enhance the efficacy of existing antibiotics by altering bacterial membrane permeability .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies focusing on benzaldehyde derivatives. These studies suggest that structural modifications can enhance potency against various cancer cell lines by inhibiting aldehyde dehydrogenases (ALDHs), which are associated with tumor growth .

CompoundIC50 (µM)Target
This compoundTBDALDH1A3
DEAB (control)5.67ALDH1A1

Anti-inflammatory Properties

Some benzaldehyde derivatives exhibit anti-inflammatory effects by suppressing pro-inflammatory cytokines and mediators in immune cells. This suggests that this compound may also possess similar anti-inflammatory properties.

Case Studies

  • Antimicrobial Modulation : A study evaluated the effect of benzaldehyde on the antibacterial activity against Staphylococcus aureus and Bacillus anthracis. The results indicated that benzaldehyde could modulate antibiotic effectiveness by enhancing their uptake into bacterial cells .
  • Anticancer Research : Investigations into benzaldehyde derivatives demonstrated that certain modifications improved their inhibitory effects on cancer cell lines. The introduction of electron-withdrawing groups at specific positions was found to enhance their potency against ALDH isoforms associated with tumor growth .

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